4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
This compound belongs to the benzoxazepine-dione class, characterized by a seven-membered oxazepine ring fused to a benzene ring, with two ketone groups at positions 3 and 3. The 2-methyl substituent and the 4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl) side chain define its structural uniqueness.
Properties
IUPAC Name |
4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-11-18(23)21(19(24)13-5-3-4-6-16(13)26-11)10-15(22)12-7-8-17(25-2)14(20)9-12/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWCJRQVOXRVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 371.36 g/mol. The compound features a unique structure that includes a benzo[f][1,4]oxazepine core, which is known for various pharmacological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.36 g/mol |
| IUPAC Name | 4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione |
| Solubility | Soluble in organic solvents |
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the GABAergic system. The GABA receptor is a significant target for many therapeutic agents due to its role in inhibitory neurotransmission.
Binding Affinity Studies
A study on related compounds demonstrated that derivatives with similar structural motifs exhibited high affinity for the benzodiazepine binding site on GABA receptors. For instance:
- Compound 6a showed an affinity (Ki = 0.44 nM) significantly higher than diazepam, indicating potential as a hypnotic agent with minimal side effects on memory .
Pharmacological Effects
The pharmacological profile of the compound suggests potential applications in treating conditions such as anxiety, insomnia, and seizures. The following effects have been noted in studies involving structurally related compounds:
- Anxiolytic Activity : Compounds targeting GABA receptors often exhibit anxiolytic properties.
- Hypnotic Effects : Similar compounds have shown effectiveness in inducing sleep without significant adverse effects.
- Anticonvulsant Properties : Some derivatives have been evaluated for their ability to reduce seizure activity in animal models.
Study 1: GABA Receptor Interaction
A recent study investigated the interaction of various oxazepine derivatives with GABA receptors using radioligand binding assays. The results indicated that modifications to the phenyl ring significantly affected binding affinity and biological activity:
| Compound | Ki (nM) | Biological Activity |
|---|---|---|
| Diazepam | 10 | Standard reference |
| Compound A | 0.44 | High affinity, hypnotic |
| Compound B | 0.73 | Moderate affinity |
Study 2: In Vivo Efficacy
In vivo studies on related compounds demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages. The efficacy was assessed using standard behavioral tests such as the elevated plus maze and open field tests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The benzoxazepine-dione scaffold is conserved across analogs, but variations in substituents at position 2 of the oxazepine ring and the aryl/alkyl groups on the side chain significantly alter physicochemical and pharmacological profiles. Below is a comparative analysis based on the evidence:
Key Observations
Substituent Position on the Phenyl Ring: Fluorine at position 3 (target compound) vs. 5 () alters electronic properties and steric interactions. Fluorine’s electronegativity may enhance binding affinity in specific targets, while its position affects spatial orientation . Methoxy groups at positions 4 (target) vs.
Alkyl vs. Aryl Substituents at Position 2: Methyl (target), ethyl (), and propyl () groups modulate lipophilicity. Longer alkyl chains (e.g., propyl) may increase membrane permeability but reduce aqueous solubility .
Side Chain Modifications :
- The 2-oxoethyl side chain in the target compound and –5 is absent in , which may limit interactions with hydrophobic pockets in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
